![molecular formula C19H22N2O6 B2842084 (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 1396812-25-1](/img/structure/B2842084.png)
(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to contain a 1,4-Dioxa-8-azaspiro[4.5]decane moiety . This is a heterocyclic compound with a spirocyclic structure, meaning it has two rings that share a single atom .
Synthesis Analysis
While specific synthesis methods for the compound were not found,1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of other compounds . The synthesis of such spirocyclic structures often involves the reaction of a ketone or aldehyde with a nitrogen-containing compound . Molecular Structure Analysis
The molecular structure of1,4-Dioxa-8-azaspiro[4.5]decane consists of a seven-membered ring fused to a four-membered ring via a single atom . The seven-membered ring contains two oxygen atoms and one nitrogen atom . Physical And Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane is a liquid at room temperature with a boiling point of 108-111 °C and a density of 1.117 g/cm3 . Its molecular weight is 143.18 g/mol .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone:
Tumor Imaging
This compound has been explored as a potential radioligand for tumor imaging. Its derivatives, particularly those labeled with fluorine-18, have shown high affinity for sigma-1 receptors, which are overexpressed in various tumor cells. This makes it a promising candidate for positron emission tomography (PET) imaging to detect and monitor tumors .
Neuroimaging
The compound’s ability to bind to sigma-1 receptors also makes it useful in neuroimaging. Sigma-1 receptors are involved in several neurological processes, including modulation of neurotransmitter systems. Radiolabeled derivatives of this compound can be used to study brain function and diagnose neurological disorders such as Alzheimer’s disease and schizophrenia .
Drug Development
Due to its unique chemical structure, this compound serves as a valuable scaffold in drug development. Researchers can modify its structure to create new molecules with potential therapeutic effects. Its spirocyclic framework is particularly interesting for developing drugs targeting central nervous system disorders .
Pharmacokinetic Studies
The compound’s derivatives are used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. By labeling the compound with radioactive isotopes, researchers can track its movement through the body and gather crucial data on drug behavior .
Receptor Binding Studies
This compound is used in receptor binding studies to investigate its interaction with various biological targets. These studies help in understanding the compound’s mechanism of action and its potential as a therapeutic agent. The high affinity for sigma-1 receptors is particularly noteworthy .
Chemical Biology
In chemical biology, this compound is used as a tool to study biological processes at the molecular level. Its ability to interact with specific proteins and receptors allows researchers to dissect complex biological pathways and understand disease mechanisms .
Radiopharmaceuticals
The compound’s derivatives are explored as radiopharmaceuticals for diagnostic imaging. Radiopharmaceuticals are crucial in nuclear medicine for diagnosing and monitoring diseases. The compound’s favorable properties, such as low lipophilicity and high receptor affinity, make it a strong candidate for further development .
Synthetic Chemistry
In synthetic chemistry, this compound is used as a building block for creating more complex molecules. Its spirocyclic structure provides a versatile platform for chemical modifications, enabling the synthesis of a wide range of biologically active compounds .
Safety And Hazards
Eigenschaften
IUPAC Name |
[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c22-17(13-1-2-15-16(9-13)25-12-24-15)21-10-14(11-21)18(23)20-5-3-19(4-6-20)26-7-8-27-19/h1-2,9,14H,3-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWACUGFQQYAOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2842003.png)
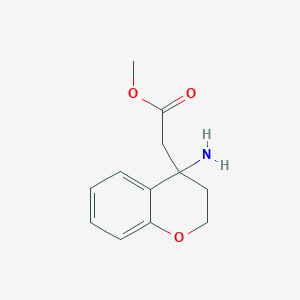
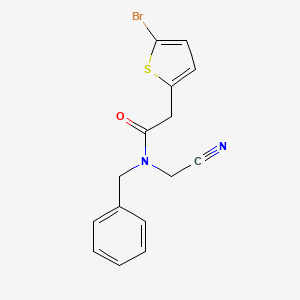

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2842011.png)
![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2842012.png)
![(E)-2-amino-3-{[(E)-(2-nitrophenyl)methylidene]amino}-2-butenedinitrile](/img/structure/B2842014.png)
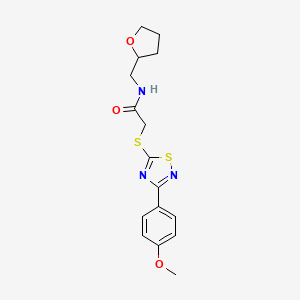
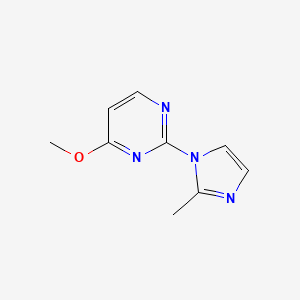

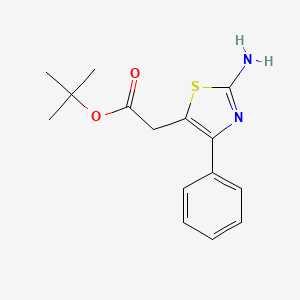
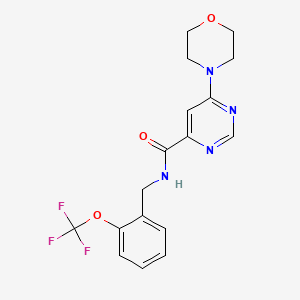
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2842022.png)
